7-(3-Chlorophenyl)-7-oxoheptanenitrile
Overview
Description
7-(3-Chlorophenyl)-7-oxoheptanenitrile is an organic compound characterized by a heptanenitrile chain with a 3-chlorophenyl group and a ketone functional group
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
It is likely that it interacts with its targets by binding to them, thereby altering their function and leading to changes at the cellular level .
Biochemical Pathways
Similar compounds have been found to affect oxidative stress and radical chain oxidation of organic compounds .
Pharmacokinetics
It is known that similar compounds, such as linezolid, are primarily metabolized by the oxidation of the morpholine ring, resulting in two inactive ring-opened carboxylic acid metabolites . The oxidative metabolic clearance of linezolid is primarily catalyzed by P450 enzymes .
Result of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been shown to cause mitochondrial dysfunction, leading to chromosomal loss .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-(3-Chlorophenyl)-7-oxoheptanenitrile. For instance, storage conditions can affect the activity of similar compounds used as sprout suppressants in potatoes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Chlorophenyl)-7-oxoheptanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and a suitable nitrile compound.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with the nitrile compound in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(3-Chlorophenyl)-7-oxoheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
7-(4-Chlorophenyl)-7-oxoheptanenitrile: Similar structure but with the chlorine atom in the para position.
7-(3-Bromophenyl)-7-oxoheptanenitrile: Bromine atom instead of chlorine.
7-(3-Fluorophenyl)-7-oxoheptanenitrile: Fluorine atom instead of chlorine.
Uniqueness: 7-(3-Chlorophenyl)-7-oxoheptanenitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
7-(3-chlorophenyl)-7-oxoheptanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSKZURYCILMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642237 | |
Record name | 7-(3-Chlorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-72-1 | |
Record name | 3-Chloro-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Chlorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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